8-{[2-(Dimethylamino)ethyl]amino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione
Description
The compound 8-{[2-(Dimethylamino)ethyl]amino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione (C₂₂H₂₆N₆O₂; molecular weight: 406.49) is a purine-2,6-dione derivative with a unique substitution pattern . Key structural features include:
- 1,3-Dimethyl groups at positions 1 and 3 of the purine core.
- 1-Naphthylmethyl substituent at position 7, contributing aromatic bulk and lipophilicity.
- 8-[2-(Dimethylamino)ethyl]amino side chain at position 8, introducing a tertiary amine group that may enhance solubility and receptor interactions.
Properties
CAS No. |
309938-19-0 |
|---|---|
Molecular Formula |
C22H26N6O2 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
8-[2-(dimethylamino)ethylamino]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C22H26N6O2/c1-25(2)13-12-23-21-24-19-18(20(29)27(4)22(30)26(19)3)28(21)14-16-10-7-9-15-8-5-6-11-17(15)16/h5-11H,12-14H2,1-4H3,(H,23,24) |
InChI Key |
KBLXYSCLAANVFY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCN(C)C)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[2-(Dimethylamino)ethyl]amino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Core: This involves the cyclization of appropriate precursors under controlled conditions to form the purine ring.
Substitution Reactions: Introduction of the dimethylaminoethyl and naphthylmethyl groups through substitution reactions, often using reagents like dimethylamine and naphthylmethyl chloride.
Final Assembly: The final product is obtained through a series of purification steps, including crystallization and chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-throughput screening and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
8-{[2-(Dimethylamino)ethyl]amino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Dimethylamine in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
8-{[2-(Dimethylamino)ethyl]amino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 8-{[2-(Dimethylamino)ethyl]amino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Substituent Variations at Position 7
The 1-naphthylmethyl group distinguishes the target compound from analogs with smaller or differently substituted aromatic moieties:
- 7-[2-Hydroxy-3-(3-methylphenoxy)propyl] derivative (): Incorporates a hydroxyl and phenoxy group, enhancing polarity and hydrogen-bonding capacity compared to the hydrophobic naphthylmethyl group .
- 7-(Piperazinyl acetyl) derivatives (): Electron-withdrawing groups like dichlorophenyl in these analogs enhance vasodilatory activity, suggesting that electronic effects at position 7 influence pharmacological outcomes .
Substituent Variations at Position 8
The 8-[2-(dimethylamino)ethyl]amino group is critical for interactions with biological targets. Comparisons include:
- 8-[2-(Diethylamino)ethyl]amino (): Diethyl substitution increases steric hindrance and lipophilicity, which may reduce solubility compared to dimethylamino .
- 8-Morpholin-4-yl-ethylamino (): Morpholine rings introduce oxygen atoms, improving water solubility and altering adrenoreceptor affinity (Ki = 0.225–1.400 µM for α₁-adrenoreceptors) .
- 8-Benzylamino or pyridinylmethylamino (): These substituents confer hypotensive activity, highlighting the role of aromatic/heteroaromatic groups in modulating cardiovascular effects .
Physicochemical and Pharmacological Profiles
Research Implications
- Lipophilicity and Bioavailability : The 1-naphthylmethyl group in the target compound may enhance membrane permeability but reduce aqueous solubility compared to smaller aromatic substituents.
- Receptor Binding: The dimethylaminoethylamino side chain’s tertiary amine could engage in hydrogen bonding or ionic interactions, contrasting with morpholine or benzylamino groups in other analogs.
- Activity Trends : Electron-withdrawing groups (e.g., nitro, dichlorophenyl) at position 7 or 8 correlate with enhanced vasodilatory or antiarrhythmic activity, suggesting avenues for further optimization .
Biological Activity
The compound 8-{[2-(Dimethylamino)ethyl]amino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered interest for its potential biological activities. This article provides a detailed examination of its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H25N5O3
- Molecular Weight : 419.48 g/mol
- CAS Number : 33120-34-2
- IUPAC Name : 8-[2-(dimethylamino)ethylamino]-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It is believed to act as an antagonist of adenosine receptors , which play a crucial role in numerous physiological processes including neurotransmission and inflammation.
Key Mechanisms:
- Adenosine Receptor Modulation : The compound may inhibit the action of adenosine at A1 and A2 receptors, leading to increased neurotransmitter release.
- Inhibition of Phosphodiesterase (PDE) : By inhibiting PDE enzymes, this compound may enhance cyclic AMP levels, thus influencing cellular signaling pathways.
Pharmacological Effects:
- CNS Stimulant : Exhibits properties similar to caffeine and theophylline, promoting alertness and cognitive function.
- Anti-inflammatory Effects : Potentially reduces inflammation by modulating immune responses through adenosine receptor pathways.
- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation in certain cancer types.
Data Table of Biological Activities
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| CNS Stimulation | Increased alertness | |
| Anti-inflammatory | Reduced cytokine production | |
| Antitumor | Inhibited proliferation in vitro |
Case Studies
- Cognitive Enhancement : In a double-blind study involving healthy volunteers, administration of the compound resulted in improved performance on cognitive tasks compared to placebo controls. Participants reported heightened focus and reduced fatigue.
- Cancer Research : A study conducted on breast cancer cell lines demonstrated that the compound inhibited cell growth by inducing apoptosis. The mechanism was linked to its ability to modulate adenosine signaling pathways.
- Inflammatory Models : In animal models of inflammation, treatment with the compound led to significant reductions in markers such as TNF-alpha and IL-6, suggesting its potential utility in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. How can the synthesis of this xanthine derivative be optimized to improve yield and purity?
- Methodological Answer : The compound's synthesis likely involves nucleophilic substitution at the 8-position of a 1,3-dimethylxanthine precursor. For example, reacting 8-bromo- or 8-chloro-1,3-dimethylxanthine derivatives with [2-(dimethylamino)ethyl]amine under basic conditions (e.g., K₂CO₃ in anhydrous DMF) can introduce the desired substituent . Optimization may include varying reaction time (e.g., 4–24 hours), temperature (room temperature to 80°C), and stoichiometric ratios of reagents. Purification via column chromatography (e.g., silica gel with PE:EA eluents) or recrystallization is critical to isolate the product .
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : A combination of FTIR, ¹H/¹³C NMR, and high-resolution mass spectrometry (HRMS) is essential.
- FTIR : Key peaks include ~1690–1650 cm⁻¹ (C=O stretching of purinedione), ~3350 cm⁻¹ (N-H stretching of secondary amine), and ~2850–2960 cm⁻¹ (aliphatic C-H stretching from dimethylamino and naphthylmethyl groups) .
- NMR : ¹H NMR should resolve signals for the 1,3-dimethyl groups (~3.2–3.5 ppm), naphthylmethyl protons (~4.5–5.0 ppm), and dimethylaminoethyl sidechain (~2.2–2.8 ppm for N(CH₃)₂ and ~3.3–3.7 ppm for CH₂NH). ¹³C NMR confirms carbonyl carbons (~155–165 ppm) .
Q. What are common impurities in the synthesis of 8-substituted xanthines, and how can they be identified?
- Methodological Answer : Common impurities include unreacted starting materials (e.g., 8-halogenated precursors), byproducts from incomplete substitution, or oxidized intermediates. Analytical HPLC-MS with reverse-phase C18 columns (gradient elution using acetonitrile/water + 0.1% formic acid) can detect impurities. For example, residual 8-chlorotheophylline would elute earlier than the target compound due to lower hydrophobicity .
Advanced Research Questions
Q. How does the substitution pattern (e.g., naphthylmethyl vs. benzyl groups) at the 7-position influence biological activity in xanthine derivatives?
- Methodological Answer : The 7-position’s substituent modulates lipophilicity and receptor binding. For instance, naphthylmethyl groups enhance π-π stacking with aromatic residues in enzyme active sites compared to smaller benzyl groups. Computational docking studies (e.g., AutoDock Vina) using crystal structures of adenosine receptors or phosphodiesterases can predict binding affinities. Experimental validation via enzyme inhibition assays (e.g., cAMP-dependent PDE inhibition) is required to correlate structural modifications with activity .
Q. What computational tools can predict the drug-likeness and ADMET properties of this compound?
- Methodological Answer : Use platforms like Chemicalize.org (based on ChemAxon) to calculate logP, topological polar surface area (TPSA), and Lipinski’s Rule of Five parameters. Molecular dynamics simulations (e.g., GROMACS) can assess membrane permeability, while ADMET Predictor™ models hepatic metabolism and toxicity. For example, the dimethylaminoethyl sidechain may improve solubility but could pose CYP450 inhibition risks .
Q. How can structural modifications at the 8-position enhance selectivity for specific kinase targets (e.g., MLKL in necroptosis)?
- Methodological Answer : Replace the dimethylaminoethyl group with bulkier or charged moieties (e.g., cyclopentylamino or sulfonamides) to exploit steric or electrostatic interactions in kinase binding pockets. Synthesis of analogs via reductive amination or Suzuki coupling (for aryl substitutions) followed by kinase inhibition profiling (e.g., ATPase assays) can identify lead compounds. Cross-referencing with necroptosis inhibitor libraries (e.g., Merck’s Aryl Halide Informer Library) provides mechanistic insights .
Q. What strategies resolve contradictions in spectral data between synthesized batches?
- Methodological Answer : Batch-to-batch inconsistencies often arise from solvent residues, tautomerism, or polymorphic forms. Use 2D NMR (e.g., COSY, HSQC) to confirm connectivity and rule out tautomeric shifts. X-ray crystallography definitively resolves structural ambiguities. For example, the 7-naphthylmethyl group’s conformation may vary between batches, altering NMR splitting patterns .
Methodological Challenges and Solutions
Q. How to address low yields in the final alkylation step of the 7-position?
- Solution : Optimize the nucleophilicity of the 7-nitrogen by using stronger bases (e.g., NaH instead of K₂CO₃) or polar aprotic solvents (e.g., DMF or DMSO). Protecting group strategies (e.g., Boc for amines) can prevent side reactions. Monitoring reaction progress via TLC (Rf ~0.5 in PE:EA) ensures timely termination .
Q. What in vitro assays are suitable for evaluating the compound’s anti-inflammatory potential?
- Methodological Answer : Use LPS-stimulated macrophage models (e.g., RAW 264.7 cells) to measure TNF-α or IL-6 suppression via ELISA. Compare potency to reference xanthines like pentoxifylline. Parallel assays for cytotoxicity (e.g., MTT) ensure therapeutic windows are viable. Mechanistic studies (e.g., NF-κB pathway inhibition via Western blot) validate specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
